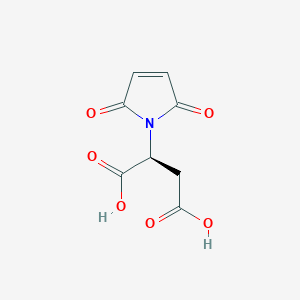
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a succinic acid moiety linked to a pyrrolidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid: The enantiomer of the compound with different stereochemistry.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)glutaric acid: A similar compound with an additional carbon in the backbone.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)adipic acid: Another similar compound with two additional carbons in the backbone.
Uniqueness
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is unique due to its specific stereochemistry and the presence of both succinic acid and pyrrolidine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7NO6 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
(2S)-2-(2,5-dioxopyrrol-1-yl)butanedioic acid |
InChI |
InChI=1S/C8H7NO6/c10-5-1-2-6(11)9(5)4(8(14)15)3-7(12)13/h1-2,4H,3H2,(H,12,13)(H,14,15)/t4-/m0/s1 |
InChI Key |
XQAAZZNKYRVHBH-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CC(=O)N(C1=O)[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















